molecular formula C14H13NO3S B3379984 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid CAS No. 1803030-67-2

3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid

Cat. No. B3379984
CAS RN: 1803030-67-2
M. Wt: 275.32 g/mol
InChI Key: VSMYIRFIBDUAEA-UHFFFAOYSA-N
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Description

“3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid” is a complex organic compound. It contains a phenyl group (a benzene ring minus one hydrogen), a thiophene-2-carbonyl group (a five-membered ring containing four carbon atoms and a sulfur atom), and an amino-propionic acid group .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another method .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The thiophene group is a five-membered ring containing one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Scientific Research Applications

3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent. In drug development, this compound has been studied as a potential scaffold for the development of new drugs.

Mechanism of Action

Advantages and Limitations for Lab Experiments

One advantage of 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.

Future Directions

There are several future directions for research on 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases and cancer. Another area of interest is the investigation of the molecular targets of this compound and the development of more specific this compound analogs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

properties

IUPAC Name

3-phenyl-2-(thiophene-2-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMYIRFIBDUAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803030-67-2
Record name 3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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